molecular formula C11H23NO2 B3289196 tert-Butyl 3-(diethylamino)propanoate CAS No. 85608-16-8

tert-Butyl 3-(diethylamino)propanoate

Cat. No. B3289196
CAS RN: 85608-16-8
M. Wt: 201.31 g/mol
InChI Key: RMYJWSAOABPIEO-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(diethylamino)propanoate” is a chemical compound . It is related to “tert-butyl propanoate”, which has a molecular formula of C7H14O2 . It’s also related to “tert-Butyl 3-(ethylamino)propanoate” which has a linear formula of C9H19O2N1 .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another example is the reaction of tert-butyl propiolate in diethyl ether at 0 - 20°C for 15 hours .

Scientific Research Applications

Organometallic Chemistry and Antibacterial Activity

One application of derivatives similar to tert-Butyl 3-(diethylamino)propanoate is in organometallic chemistry. For instance, Patra et al. (2012) synthesized planar chiral carboxylic acid derivatives containing organometallic moieties. These compounds were tested against various bacterial strains, although they showed no significant antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).

Organocatalysis in Polymerization

Phosphazene bases like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) have been used as organocatalysts for the ring-opening polymerization of cyclic esters. This process yields polyesters with predictable molecular weights, narrow polydispersities, and high end-group fidelity, as shown by Zhang et al. (2007) (Zhang, Nederberg, Pratt, Waymouth, Hedrick, & Wade, 2007).

Food Contact Materials

Non-Intentionally Added Substances in Packaging

A study by Vera et al. (2019) utilized ion-mobility QTOF mass spectrometry to identify non-intentionally added substances (NIAS) migrating from polyethylene films intended for food packaging. This included compounds related to tert-Butyl 3-(diethylamino)propanoate (Vera, Canellas, Barknowitz, Goshawk, & Nerín, 2019).

Asymmetric Reformatsky Reactions

Emmerson et al. (2005) explored the use of carbohydrate-derived aminoalcohol ligands, including tert-butyl 3-phenyl-3-hydroxy-propanoate, for asymmetric Reformatsky reactions. This method yielded products with modest selectivities, demonstrating potential in organic synthesis (Emmerson, Hems, & Davis, 2005).

Analytical Chemistry

In analytical chemistry, tert-Butyl 3-(diethylamino)propanoate derivatives have been used as sensitive tools for detecting specific compounds. For example, Valgimigli et al. (2000) used a reaction involving a tert-butyl derivative for spectrophotometric determination of specific quinones (Valgimigli, Pedulli, Cabiddu, Sanjust, & Rescigno, 2000).

Asymmetric Synthesis of Amines

Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines, which are related to tert-butyl derivatives, for the asymmetric synthesis of amines. These compounds serve as versatile intermediates in synthesizing a wide range of amines with high enantioselectivity (Ellman, Owens, & Tang, 2002).

Whole Cell Biosynthesis

Liu et al. (2018) utilized carbonyl reductase for the whole cell biosynthesis of tert-butyl derivatives as intermediates in the synthesis of statin drugs. Their method showed high yield and enantiomeric excess, highlighting the potential of biocatalysis in pharmaceutical production (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).

Neuroexcitant Synthesis

Pajouhesh et al. (2000) synthesized enantiomers of a neuroexcitant compound using tert-butyl derivatives, demonstrating the utility of these compounds in the synthesis of biologically active molecules (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).

properties

IUPAC Name

tert-butyl 3-(diethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-6-12(7-2)9-8-10(13)14-11(3,4)5/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYJWSAOABPIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(diethylamino)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Majumdar, S Mandani, T Bhattacharya… - The Journal of …, 2017 - ACS Publications
Herein, we report the fluorescent carbon dots as an effective and recyclable carbocatalyst for the generation of carbon–heteroatom bond leading to quinazolinone derivatives and aza-…
Number of citations: 60 pubs.acs.org

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